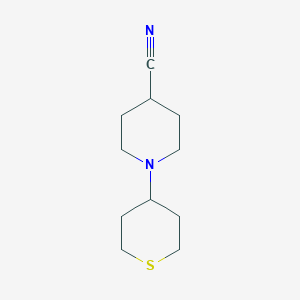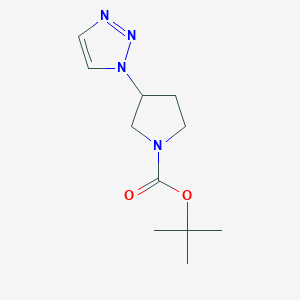![molecular formula C11H7ClF3N3O B12243517 2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}pyridin-3-ol](/img/structure/B12243517.png)
2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}pyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}pyridin-3-ol is a complex organic compound that features a pyridine ring substituted with chloro and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}pyridin-3-ol typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with an appropriate amine under controlled conditions to introduce the amino group. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pressure, and pH. For instance, oxidation reactions may be carried out at elevated temperatures, while reduction reactions often require low temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine-substituted pyridines .
Scientific Research Applications
2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}pyridin-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which 2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}pyridin-3-ol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl and chloro substituents but lacks the amino group, resulting in different reactivity and applications.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine:
Uniqueness
2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}pyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The combination of chloro, trifluoromethyl, and amino groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C11H7ClF3N3O |
|---|---|
Molecular Weight |
289.64 g/mol |
IUPAC Name |
2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]pyridin-3-ol |
InChI |
InChI=1S/C11H7ClF3N3O/c12-7-4-6(11(13,14)15)5-17-9(7)18-10-8(19)2-1-3-16-10/h1-5,19H,(H,16,17,18) |
InChI Key |
GZJLUXNOQPTOBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)NC2=C(C=C(C=N2)C(F)(F)F)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-phenylethan-1-one](/img/structure/B12243435.png)
![tert-butyl N-(1-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperidin-4-yl)carbamate](/img/structure/B12243443.png)
![3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B12243450.png)

![4-[4-(4,6-dimethoxypyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12243460.png)
![4-chloro-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine](/img/structure/B12243478.png)
![2-{[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B12243484.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B12243492.png)
![2-[5-(Pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-benzoxazole](/img/structure/B12243494.png)
![3-(5-Cyclopropylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-1,2-benzothiazole 1,1-dioxide](/img/structure/B12243498.png)
![2-{4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinoxaline](/img/structure/B12243505.png)

![4-methyl-2-({2-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine](/img/structure/B12243520.png)
![11-[2-(2,5-Dimethylphenyl)-2-oxoethyl]-8-propyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12243537.png)
